ATI-2341 TFA

GPCR biased signaling β-arrestin recruitment G protein selectivity

Standard CXCR4 ligands like SDF-1α trigger Gαi, Gα13, and β-arrestin pathways, confounding interpretation of Gi-specific outcomes. ATI-2341 TFA eliminates this ambiguity through intracellular loop-binding, allosteric biased agonism: • Exclusively activates Gαi (EC50 194 nM) without Gα13/β-arrestin recruitment; • Mobilizes bone marrow PMNs & HSPCs in vivo without lymphocytosis, unlike AMD3100; • Supplied ≥98% HPLC, DMSO-soluble, with inactive analog ATI-2504 available as essential control. Global shipping with certificate of analysis.

Molecular Formula C106H179F3N26O27S2
Molecular Weight 2370.8 g/mol
Cat. No. B8087372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATI-2341 TFA
Molecular FormulaC106H179F3N26O27S2
Molecular Weight2370.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C104H178N26O25S2.C2HF3O2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5;3-2(4,5)1(6)7/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114);(H,6,7)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+;/m1./s1
InChIKeyIHMIZWPLCPVYJZ-QKMPYCLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATI-2341: CXCR4 Allosteric Agonist for Biased Signaling


ATI-2341 is a synthetic pepducin, a lipidated peptide derived from the first intracellular loop (i1) of the C-X-C chemokine receptor type 4 (CXCR4). It functions as a potent, functionally selective allosteric agonist of CXCR4, characterized by its biased signaling profile favoring activation of inhibitory Gαi proteins over Gα13 and β-arrestin recruitment. [1] The compound is supplied as a trifluoroacetate salt (CAS: 1337878-62-2) with a molecular weight of 2256.8 g/mol, and is soluble in DMSO for research applications.

Why Simple Substitution Fails for ATI-2341


Standard CXCR4 ligands, such as the endogenous chemokine SDF-1α (CXCL12) or small-molecule antagonists like AMD3100 (plerixafor), engage the receptor through distinct mechanisms and signaling profiles. SDF-1α activates a broad array of downstream effectors, including Gαi, Gα13, and β-arrestins, which can lead to diverse and sometimes opposing cellular outcomes. [1] In contrast, ATI-2341 acts via an allosteric mechanism, binding to intracellular loops rather than the orthosteric site, and exhibits profound functional selectivity (biased agonism) for Gαi pathways. [1] Consequently, substituting ATI-2341 with a generic CXCR4 agonist or antagonist will not replicate its unique signaling fingerprint or its specific biological effects, such as the mobilization of hematopoietic stem and progenitor cells (HSPCs) without broad lymphocyte mobilization. [2] This fundamental mechanistic divergence precludes simple interchangeability with other in-class compounds for research requiring precise modulation of CXCR4 signaling.

ATI-2341 Quantitative Differentiation Evidence


Biased Agonism vs. SDF-1α: β-Arrestin Exclusion

ATI-2341 demonstrates a strong negative bias toward Gα13 and β-arrestin pathways, a stark contrast to the natural CXCR4 agonist SDF-1α which activates both G protein and β-arrestin signaling. In BRET-based biosensor assays, ATI-2341 is selective for Gαi engagement over Gα13, with EC50 values of 0.53 µM and >1 µM, respectively. [1] Critically, unlike SDF-1α, ATI-2341 does not promote β-arrestin-2 recruitment, exhibiting bias factor values of 24 for β-arrestin-2 engagement compared to Gαi. [1] This functional selectivity is further highlighted by a direct comparison showing that while SDF-1α promotes the engagement of all three Gi subtypes, G13, and both β-arrestins, ATI-2341 engages only the Gi subtypes. [2]

GPCR biased signaling β-arrestin recruitment G protein selectivity

In Vivo Mobilization Selectivity vs. AMD3100

In a direct head-to-head in vivo study, ATI-2341 and AMD3100 (plerixafor), a CXCR4 antagonist, were compared for their ability to mobilize immune cells in BALB/c mice. At an equivalent dose of 2 μmol/kg administered via tail vein injection, ATI-2341 induced a significant mobilization of polymorphonuclear neutrophils (PMNs) at 90 minutes post-treatment, similar to AMD3100. [1] However, a key differentiation emerged in their effect on lymphocytes: ATI-2341 did not induce mobilization of lymphocytes at this dose, whereas AMD3100 caused a significant increase in circulating lymphocyte counts. [1] This demonstrates that ATI-2341 provides a more targeted mobilization profile, selectively affecting PMNs and hematopoietic progenitors (CFU-GM) without broadly altering lymphocyte populations. [1]

Hematopoietic stem cell mobilization leukocyte trafficking in vivo pharmacology

Lipidation Requirement vs. Non-Lipidated Analog

The hexadecanoyl (palmitoyl) lipid moiety is critical for the in vivo activity of ATI-2341. A direct comparison with its non-lipidated peptide analog, ATI-2504, was performed in BALB/c mice. At an identical dose of 2 μmol/kg (i.v.), ATI-2341 robustly mobilized polymorphonuclear neutrophils (PMNs) into the circulation, while ATI-2504 showed no significant effect, demonstrating a complete loss of in vivo function. [1] This data confirms that the lipid anchor is not merely a pharmacokinetic enhancer but is essential for the pepducin's mechanism of action, likely by facilitating membrane anchoring and proper orientation for allosteric modulation of CXCR4. [1]

peptide lipidation pepducin mechanism in vivo pharmacology

Allosteric Binding Site vs. Orthosteric Antagonists

Computational modeling and molecular docking studies have identified a distinct allosteric binding site for ATI-2341 on CXCR4, located in the intracellular loops 1, 2, and 3 (ICL1, ICL2, and ICL3). [1] This contrasts sharply with small-molecule antagonists like AMD11070 and GSK812397, which bind to a subsite within the main extracellular orthosteric binding pocket. [1] This topological difference in binding sites is consistent with the functional observation that ATI-2341 is an allosteric agonist, while the other compounds are allosteric antagonists. This unique binding modality provides a structural basis for ATI-2341's biased signaling profile and its inability to be displaced by orthosteric ligands.

allosteric modulation CXCR4 binding site molecular docking

Optimal Research Applications for ATI-2341


Dissecting Gαi-Mediated CXCR4 Signaling

Use ATI-2341 to selectively activate CXCR4's Gαi-protein pathways while avoiding Gα13 and β-arrestin recruitment. This biased agonism is ideal for studies aiming to isolate the specific cellular outcomes of Gαi-dependent signaling, such as cAMP inhibition and calcium mobilization, from the complex signaling network activated by the native ligand SDF-1α. [1]

Selective HSPC and Neutrophil Mobilization

Employ ATI-2341 in preclinical animal models for the targeted mobilization of bone marrow polymorphonuclear neutrophils (PMNs) and hematopoietic progenitors (CFU-GM). Its demonstrated ability to mobilize these cell populations without concomitant lymphocytosis (unlike AMD3100) makes it a superior tool for studying the specific roles of neutrophils and HSPCs in physiology, inflammation, or transplantation. [2]

Allosteric Modulation of Intracellular Loops

Leverage ATI-2341's unique mechanism as a pepducin that binds to the intracellular loops (ICL1-3) of CXCR4. This makes it an invaluable chemical probe for studying the role of the receptor's intracellular domains in allosteric modulation, signal transduction, and receptor conformation, a line of investigation not accessible with orthosteric ligands. [3]

Lipid-Anchored Pepducin Mechanism Control

Use ATI-2341 in conjunction with its non-lipidated, inactive analog ATI-2504 to establish the essential role of the hexadecanoyl lipid anchor. This pair serves as a definitive control for demonstrating that observed effects are specific to the lipidated pepducin's membrane-anchoring and allosteric mechanism, rather than non-specific peptide interactions. [2]

Technical Documentation Hub

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44 linked technical documents
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